Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base
The hydrochloride salt of 4-(piperidine-3-carbonyl)morpholine is selected over its free base form (CAS 35090-96-1) to improve handling and solubility in aqueous and polar organic solvents, a key parameter for both in vitro biological assays and subsequent aqueous-phase synthetic transformations . While explicit quantitative solubility values for this specific compound are not published, the practice of using hydrochloride salts of amines to increase water solubility by several orders of magnitude is a well-established principle in pharmaceutical chemistry [1]. The free base is often an oil or low-melting solid, while the hydrochloride salt is a crystalline powder, facilitating accurate weighing and formulation .
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | High aqueous solubility (hydrochloride salt); crystalline powder |
| Comparator Or Baseline | 4-(Piperidine-3-carbonyl)morpholine (Free Base, CAS: 35090-96-1) |
| Quantified Difference | Increase of >2-3 orders of magnitude (inferred from standard amine salt formation) |
| Conditions | Standard ambient conditions (25°C, pH 7 water) |
Why This Matters
The hydrochloride salt form ensures reliable dissolution for biological screening and homogeneous reaction conditions, reducing experimental variability and improving reproducibility compared to using the less soluble free base.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
